molecular formula C13H18O3 B2471500 Ethyl (2,4,5-trimethylphenoxy)acetate CAS No. 897544-72-8

Ethyl (2,4,5-trimethylphenoxy)acetate

Cat. No.: B2471500
CAS No.: 897544-72-8
M. Wt: 222.284
InChI Key: CLTXHYCQMMRLFG-UHFFFAOYSA-N
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Description

Ethyl (2,4,5-trimethylphenoxy)acetate is an organic compound with the molecular formula C13H18O3. It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with three methyl groups at the 2, 4, and 5 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2,4,5-trimethylphenoxy)acetate typically involves the reaction of 2,4,5-trimethylphenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2,4,5-trimethylphenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (2,4,5-trimethylphenoxy)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (2,4,5-trimethylphenoxy)acetate involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2,3,5-trimethylphenoxy)acetate
  • Ethyl (2,4,6-trimethylphenoxy)acetate
  • Ethyl (2,3,4-trimethylphenoxy)acetate

Uniqueness

Ethyl (2,4,5-trimethylphenoxy)acetate is unique due to the specific positioning of the methyl groups on the phenyl ring. This structural arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

ethyl 2-(2,4,5-trimethylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-5-15-13(14)8-16-12-7-10(3)9(2)6-11(12)4/h6-7H,5,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLTXHYCQMMRLFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C(=C1)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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